molecular formula C23H24N4O2 B3556360 4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE

4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE

Cat. No.: B3556360
M. Wt: 388.5 g/mol
InChI Key: SSYGJYTZOLWKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine-1-carbonyl chloride with 1-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE include:

These compounds share similar structural features but may differ in their specific chemical properties and applications

Properties

IUPAC Name

4-methyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-10-12-18(13-11-17)22(28)25-21-20(23(29)26-14-6-3-7-15-26)16-24-27(21)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYGJYTZOLWKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE
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4-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE

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